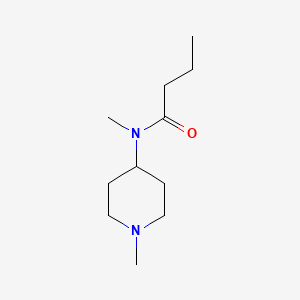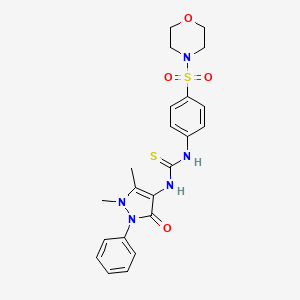
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPPA is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been investigated for its potential use as a scaffold for the design of new materials, such as metal complexes and polymers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its ease of synthesis and availability. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using simple and cost-effective methods, which makes it an attractive compound for research purposes. However, one of the limitations of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide. One possible direction is the development of new synthetic methods for N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide that can improve its yield and purity. Another direction is the investigation of the structure-activity relationship of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide to identify more potent analogs with improved biological activities. Additionally, the use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide as a building block for the synthesis of new materials, such as metal complexes and polymers, can also be explored. Finally, the potential use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, can also be investigated further.
Conclusion:
In conclusion, N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using various methods, and it has been reported to exhibit anti-inflammatory, analgesic, and antitumor effects. Although there are limitations to the use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide in certain experiments, its ease of synthesis and availability make it an attractive compound for research purposes. There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, including the development of new synthetic methods, investigation of the structure-activity relationship, and exploration of its potential use as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst, or by the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with acetic anhydride in the presence of a base. The yield of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and metal complexes.
Eigenschaften
IUPAC Name |
N-(1,3-diphenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(21)18-16-12-20(15-10-6-3-7-11-15)19-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVASUAMCVJNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)

![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)



